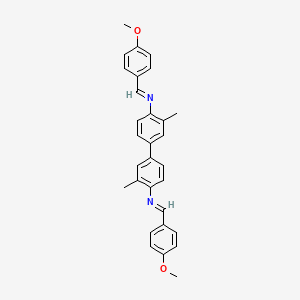![molecular formula C24H16N2O10 B11550466 Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B11550466.png)
Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE: is an organic compound with a complex structure featuring nitrophenyl groups and carboxylate functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl groups. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pH, which are critical for the successful synthesis of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with new functional groups replacing the nitro groups.
Applications De Recherche Scientifique
1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl groups can participate in electron transfer reactions, while the carboxylate groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE: Similar structure but with chlorophenyl groups instead of nitrophenyl groups.
1,2-BIS[2-(4-METHOXYPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE: Contains methoxyphenyl groups, which can affect its reactivity and applications.
Uniqueness: 1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE is unique due to the presence of nitrophenyl groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological or chemical targets.
Propriétés
Formule moléculaire |
C24H16N2O10 |
|---|---|
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H16N2O10/c27-21(15-5-9-17(10-6-15)25(31)32)13-35-23(29)19-3-1-2-4-20(19)24(30)36-14-22(28)16-7-11-18(12-8-16)26(33)34/h1-12H,13-14H2 |
Clé InChI |
STEMVIVHJOWXGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-phenylbutanamide](/img/structure/B11550391.png)
![2-fluoro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11550393.png)
![N-({N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11550395.png)
![4-Chloro-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11550407.png)
![4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B11550418.png)
acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11550428.png)
![3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide](/img/structure/B11550433.png)
![N-(3-Chloro-2-methylphenyl)-3-{N'-[(E)-(2-fluorophenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B11550441.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11550451.png)

![N-(4-nitrophenyl)-4-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11550454.png)
![2-bromo-N-{2-[(2E)-2-(3-methyl-1-phenylbutylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)](/img/structure/B11550455.png)
![N-(4-{[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11550469.png)
![(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-1-methyl-1-phenylhydrazine](/img/structure/B11550475.png)
